![molecular formula C22H31N3O2 B048875 Pendolmycin CAS No. 119375-01-8](/img/structure/B48875.png)
Pendolmycin
Overview
Description
Pendolmycin is a natural product belonging to the indolactam family of alkaloids. It is produced by certain strains of cyanobacteria and actinobacteria. This compound has garnered significant interest due to its unique chemical structure and potential biological activities, including its role as a tumor promoter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pendolmycin can be synthesized through chemoenzymatic methods. One approach involves the use of prenyltransferases, such as TleC and MpnD, which catalyze the reverse prenylation of indole derivatives . The reaction typically requires dimethylallyl diphosphate or geranyl diphosphate as prenyl donors .
Industrial Production Methods: Industrial production of this compound can be achieved through heterologous expression in model cyanobacteria like Anabaena sp. strain PCC 7120.
Chemical Reactions Analysis
Types of Reactions: Pendolmycin undergoes various chemical reactions, including:
Prenylation: Catalyzed by prenyltransferases, leading to the formation of this compound from indole derivatives.
Oxidation and Reduction: These reactions can modify the functional groups on the indole ring, altering the compound’s biological activity.
Common Reagents and Conditions:
Dimethylallyl diphosphate or geranyl diphosphate: Used in prenylation reactions.
Oxidizing and reducing agents: Employed to modify the functional groups on the indole ring.
Major Products Formed:
Scientific Research Applications
Introduction to Pendolmycin
This compound is a naturally occurring indole alkaloid first isolated from the actinobacterium Nocardiopsis strain SA1715. Its structural similarity to other known compounds, such as teleocidin A and lyngbyatoxin A, positions it as a significant compound in pharmacological research, particularly in the context of tumor promotion and cellular signaling pathways.
Table 1: Structural Comparison of this compound and Related Compounds
Compound | Structure Description | Biological Activity |
---|---|---|
This compound | C5 dimethylallyl group at C-7 | Tumor promoter, modifies cell membranes |
Teleocidin A | C10 linalyl group at C-7 | Strong tumor promoter |
Lyngbyatoxin A | Various prenyl groups | Neurotoxic effects |
Tumor Promotion Studies
This compound has been extensively studied for its tumor-promoting activities. In experimental models, it has been shown to enhance the effects of carcinogens like 7,12-dimethylbenz[a]anthracene in mouse skin. Its potency as a tumor promoter lies between that of (−)-indolactam V and teleocidin A, suggesting that the length of the hydrophobic moiety significantly influences its biological activity .
Modulation of Cellular Functions
Research indicates that this compound can modify cellular membrane functions akin to other potent tumor promoters such as teleocidin B. It activates protein kinase C and induces cellular adhesion and ornithine decarboxylase activity, which are critical pathways in cancer progression .
Biosynthetic Pathways
Recent studies have focused on the biosynthesis of this compound using heterologous expression systems. For instance, Anabaena sp. strain PCC 7120 has been utilized to produce this compound through combinatorial biosynthesis. This method allows for the exploration of genetic modifications that can enhance yield and study structure-activity relationships .
Prenylation Reactions
This compound's biosynthesis involves prenylation reactions catalyzed by specific bacterial enzymes. The enzymes TleC and MpnD demonstrate relaxed substrate specificity, allowing for various chain lengths of prenyl donors. This flexibility is crucial for generating derivatives with potentially enhanced biological activities .
Case Studies
- Tumor Promotion in Mouse Models : In a study assessing this compound's tumor-promoting potential, it was found to significantly increase tumor incidence when applied alongside a known carcinogen. The study highlighted its effectiveness relative to other indole alkaloids and emphasized the importance of the hydrophobic moiety in its activity .
- Biosynthesis via Cyanobacteria : Another case study demonstrated the successful production of this compound in Anabaena sp., showcasing how genetic engineering can be employed to optimize natural product yields. The research provided insights into the metabolic pathways involved and highlighted potential applications in drug discovery .
Mechanism of Action
Pendolmycin exerts its effects through the activation of protein kinase C, a key enzyme involved in various cellular processes. The compound binds to the regulatory domain of protein kinase C, leading to its activation and subsequent modulation of downstream signaling pathways . This mechanism is similar to other tumor promoters in the teleocidin A class .
Comparison with Similar Compounds
Lyngbyatoxin A: Another indolactam alkaloid with similar prenylation reactions.
Teleocidin B-4: Shares structural similarities with pendolmycin but differs in its biological activity.
This compound’s unique chemical structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Pendolmycin is a member of the indolactam family of natural products, which are known for their diverse biological activities, particularly in cancer research. This compound has garnered attention due to its tumor-promoting properties and its mechanism of action involving protein kinase C (PKC) modulation. This article explores the biological activity of this compound, detailing its pharmacological effects, synthesis, and relevant case studies.
Overview of this compound
This compound, chemically classified as a C7-substituted indolactam alkaloid, was first synthesized in the 1990s. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects. The compound's primary mechanism involves the activation of PKC, a key player in signal transduction pathways that regulate cell proliferation and differentiation.
This compound's interaction with PKC has been extensively studied. It acts as a potent tumor promoter by binding to the regulatory domain of PKC, leading to its activation. This activation results in downstream signaling that promotes cell growth and survival. The compound has also been observed to influence other cellular processes such as apoptosis and differentiation.
Biological Activities
This compound exhibits several notable biological activities:
- Tumor Promotion : As a PKC activator, this compound has been shown to promote tumorigenesis in various cell lines and animal models.
- Anti-cancer Properties : While primarily recognized for its tumor-promoting capabilities, some studies indicate potential anti-cancer effects under specific conditions.
- Antimicrobial Activity : Research has demonstrated that this compound possesses antibacterial properties against certain strains of bacteria.
Synthesis
The total synthesis of this compound has been achieved through various synthetic routes, showcasing its complex structure. A notable method involves the use of indolyne functionalization and late-stage coupling reactions. The successful synthesis not only provides access to this compound but also facilitates the exploration of its derivatives for enhanced biological activity.
Table 1: Synthetic Routes for this compound
Route | Key Steps | Yield (%) |
---|---|---|
Route A | Indolyne functionalization | 61% |
Route B | Cross-coupling with zinc enolate | 57% |
Route C | Wittig olefination | 65% |
Case Studies
Several case studies have highlighted the biological activity of this compound in different contexts:
- Tumor Promotion Studies : In a study conducted by Hasegawa et al., this compound was administered to mice to evaluate its tumor-promoting effects. The results indicated a significant increase in tumor incidence compared to control groups, underscoring its role as a potent carcinogen .
- Antibacterial Activity Assessment : A study by Kato et al. explored the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at concentrations lower than those typically required for conventional antibiotics .
- Mechanistic Insights into PKC Activation : Research published in Cancer Research detailed the molecular interactions between this compound and PKC isoforms. This study elucidated how this compound selectively activates certain PKC pathways while inhibiting others, providing insights into its dual role as both a promoter and potential therapeutic agent .
Properties
IUPAC Name |
(10S,13S)-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-7-22(4,5)16-8-9-17-18-14(11-23-19(16)18)10-15(12-26)24-21(27)20(13(2)3)25(17)6/h7-9,11,13,15,20,23,26H,1,10,12H2,2-6H3,(H,24,27)/t15-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJWIAYMFHOJRY-YWZLYKJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152428 | |
Record name | Pendolmycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119375-01-8 | |
Record name | Pendolmycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119375018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pendolmycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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